molecular formula C6H7ClN2O4S2 B14700479 5-Chlorobenzene-1,3-disulfonamide CAS No. 21506-01-4

5-Chlorobenzene-1,3-disulfonamide

Cat. No.: B14700479
CAS No.: 21506-01-4
M. Wt: 270.7 g/mol
InChI Key: DWKFWKZROLOHHG-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,3-disulfonamide is a halogenated aromatic compound featuring a benzene ring with a chlorine substituent at the 5-position and sulfonamide groups at the 1- and 3-positions. Its structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the sulfonamide moieties and enhanced stability from the chlorine atom.

Properties

CAS No.

21506-01-4

Molecular Formula

C6H7ClN2O4S2

Molecular Weight

270.7 g/mol

IUPAC Name

5-chlorobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H7ClN2O4S2/c7-4-1-5(14(8,10)11)3-6(2-4)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13)

InChI Key

DWKFWKZROLOHHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,3-disulfonamide typically involves the chlorination of 1,3-benzenedisulfonamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following disulfonamide derivatives are compared based on substituent patterns, synthesis, and applications:

Dichlorphenamide (4,5-Dichlorobenzene-1,3-disulfonamide)

  • Structure : Chlorine atoms at 4- and 5-positions; sulfonamide groups at 1,3.
  • Synthesis: Derived from 2-chlorophenol via sulfochlorination with chlorosulfonic acid, followed by replacement of hydroxyl with chlorine using PCl₅ and amination .
  • Applications: Potent carbonic anhydrase inhibitor used as a diuretic and in glaucoma treatment. The dual chlorine substitution enhances binding affinity to carbonic anhydrase isoforms compared to mono-chloro derivatives .

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6)

  • Structure: Amino group at 4-position; chlorine atoms at 5- and 6-positions.
  • Applications: A Hydrochlorothiazide impurity with diuretic activity. The amino group increases solubility but reduces membrane permeability compared to non-amino analogs.

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

  • Structure: Amino group at 4-position; chlorine at 6-position.
  • Physicochemical Properties: Similar to 5-chloro analogs but with altered electronic effects due to the amino group’s electron-donating nature. This may lower acidity of sulfonamide protons (pKa ~8–9) compared to non-amino derivatives (pKa ~7–8) .

N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA)

  • Structure : Bromine atoms replace hydrogens on sulfonamide nitrogens.
  • Applications: Catalyst in Friedlander quinoline synthesis. Bromine’s higher electronegativity and leaving-group ability enhance catalytic efficiency compared to chloro analogs. Yields >90% under aqueous conditions .

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Substituents Key Properties/Applications Reference
5-Chlorobenzene-1,3-disulfonamide Cl (5), SO₂NH₂ (1,3) Intermediate in drug synthesis -
Dichlorphenamide Cl (4,5), SO₂NH₂ (1,3) Carbonic anhydrase inhibitor (glaucoma)
4-Amino-5,6-dichloro derivative NH₂ (4), Cl (5,6), SO₂NH₂ (1,3) Hydrochlorothiazide impurity; diuretic
TBBDA Br on SO₂NH₂ groups Catalyst (Friedlander synthesis)
  • Substituent Effects: Chlorine vs. Bromine: Brominated derivatives (e.g., TBBDA) exhibit superior catalytic activity due to bromine’s polarizability and leaving-group ability . Amino Groups: Increase solubility (e.g., 4-amino-6-chloro derivative) but may reduce blood-brain barrier penetration .

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